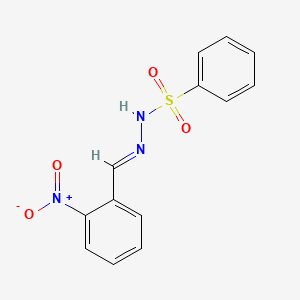

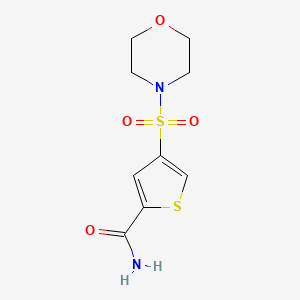

4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide is a compound that involves the sulfonyl and thiophene groups attached to a morpholine ring. These components contribute to the compound's unique chemical and physical properties, making it a subject of study for various applications excluding drug use and dosage.

Synthesis Analysis

The synthesis of morpholine derivatives often involves complex organic reactions. For example, the synthesis of enantiopure 2,6-disubstituted morpholines includes steps like sequential ring opening, mono-O-sulfonylation, and cyclization to the morpholine, with a key step being the regioselective formation of the monosulfonate controlled by stereo, electronic, and coordination properties (Foschi et al., 2017). Another approach involves the electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines, showcasing a green, one-pot procedure of potential biological significance (Nematollahi & Esmaili, 2010).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined through various methods, including X-ray molecular structure determination. These compounds often exhibit characteristic L-shaped structures stabilized via intramolecular hydrogen bonding, influencing their reactivity and physical properties (Remko et al., 2010).

Chemical Reactions and Properties

The compound's chemical properties, such as its reactivity towards different reagents and conditions, can be inferred from studies on similar morpholine derivatives. For instance, the reactivity of morpholine derivatives with bromoethyldiphenylsulfonium triflate to form protected morpholines has been documented, offering insights into potential reactions (Fritz et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, are crucial for understanding the compound's behavior in different environments. Although specific studies on 4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide are not available, research on similar compounds provides valuable insights. For example, the synthesis and properties of biodegradable polyesteramides with pendant functional groups give an understanding of how the morpholine derivative's structure affects its physical characteristics (Veld et al., 1992).

Chemical Properties Analysis

The chemical behavior, such as stability under various conditions and reactivity with different chemicals, can be explored through studies focusing on the synthesis and application of morpholine derivatives. Investigations into the synthesis and biological evaluation of novel morpholino derivatives reveal the compound's potential interactions and stability under biological conditions (Liu et al., 2016).

Applications De Recherche Scientifique

Antimicrobial Activity Enhancement

Morpholine derivatives, such as 4-(Phenylsulfonyl) morpholine, demonstrate modulating activity against standard and multi-resistant strains of bacteria and fungi. These compounds have been investigated for their ability to enhance the antibiotic activity against multidrug-resistant strains, showcasing their potential in addressing antibiotic resistance challenges (Oliveira et al., 2015).

Carbonic Anhydrase Inhibition

Certain morpholine sulfonamides have been evaluated as inhibitors of carbonic anhydrase isoenzymes, presenting nanomolar inhibitory concentration ranges. These studies highlight the utility of morpholine derivatives in designing inhibitors for specific enzymes, with implications for therapeutic applications (Supuran et al., 2013).

Biodegradable Polymer Synthesis

Morpholine-2,5-dione derivatives have been utilized in the synthesis of biodegradable polyesteramides with pendant functional groups. This research underlines the importance of morpholine derivatives in creating environmentally friendly materials with potential applications in various industries (Veld et al., 1992).

Synthesis of Enantiopure Morpholines

Enantiopure 2,6-disubstituted morpholines have been synthesized through a strategic sequence involving mono-O-sulfonylation and cyclization. This method emphasizes the role of morpholine derivatives in producing specific chiral compounds, essential for pharmaceutical development (Foschi et al., 2017).

Antimicrobial Agent Design

Indazole arylsulfonamides, incorporating morpholine moieties, were synthesized and evaluated as human CCR4 antagonists. These compounds exemplify the application of morpholine derivatives in developing new antimicrobial agents with specific target receptor activity (Procopiou et al., 2013).

Propriétés

IUPAC Name |

4-morpholin-4-ylsulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S2/c10-9(12)8-5-7(6-16-8)17(13,14)11-1-3-15-4-2-11/h5-6H,1-4H2,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDIPGDYLCDIMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49731480 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5557028.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethoxybenzamide](/img/structure/B5557036.png)

![2-{2-[3-(2-methoxyphenoxy)-1-azetidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5557037.png)

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5557045.png)

![2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5557050.png)

![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5557051.png)

![1-butyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B5557067.png)

![N-[4-(cyanomethyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B5557078.png)

![4-[3-(1,3-benzodioxol-5-yl)acryloyl]morpholine](/img/structure/B5557082.png)

![4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol](/img/structure/B5557097.png)

![N-[(3R*,4R*)-3-hydroxy-1-(pyridin-2-ylacetyl)piperidin-4-yl]isonicotinamide](/img/structure/B5557103.png)